5-Chloro-2-fluorobenzoyl chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

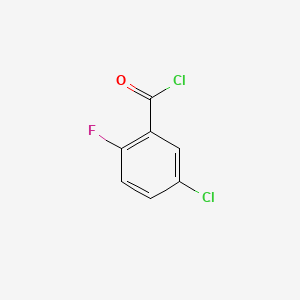

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGAATKTEAKOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378586 | |

| Record name | 5-Chloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-29-6 | |

| Record name | 5-Chloro-2-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2-fluorobenzoyl chloride CAS number

An In-Depth Technical Guide to 5-Chloro-2-fluorobenzoyl chloride (CAS No. 394-29-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles.

Core Identity and Physicochemical Profile

This compound, identified by the CAS number 394-29-6 , is a substituted aromatic acyl chloride.[1][2] Its unique trifunctional nature—an acyl chloride, a chloro group, and a fluoro group on a benzene ring—makes it a highly reactive and versatile building block in organic synthesis. The precise positioning of these functional groups governs its reactivity and dictates its utility in the synthesis of complex target molecules.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 394-29-6 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO | [1] |

| Molecular Weight | 193.01 g/mol | [1] |

| Appearance | Colorless to yellow liquid or solid | |

| Boiling Point | 217-218 °C (lit.) | [3][4] |

| Density | 1.459 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index | n20/D 1.5545 (lit.) | [3][4] |

| Flash Point | 100 °C (212 °F) - closed cup | [4][5] |

| Purity | Typically ≥96% | [1][4][5] |

Synthesis and Manufacturing Insights

The industrial synthesis of this compound is not extensively detailed in public literature, but it can be reliably inferred from standard organic chemistry principles for acyl chloride formation. The most common and direct method involves the chlorination of the corresponding carboxylic acid, 5-chloro-2-fluorobenzoic acid.

The choice of chlorinating agent is critical and influences the reaction conditions and purity of the final product. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its efficacy and the convenient removal of byproducts (HCl and SO₂), which are gaseous.

Caption: Plausible synthesis of this compound.

Core Reactivity: The Acyl Chloride Functional Group

The high reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is an excellent target for nucleophilic attack, leading to the formation of a tetrahedral intermediate which then collapses, expelling the chloride ion—a good leaving group. This acyl substitution mechanism is fundamental to its application in creating amide and ester linkages, which are cornerstones of pharmaceutical and agrochemical structures.

The presence of the electron-withdrawing fluorine and chlorine atoms on the aromatic ring further enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-halogenated benzoyl chlorides.

Application in Drug Discovery: A Gateway to Benzodiazepines

A significant application of this compound is as a critical intermediate in the synthesis of pharmaceuticals, particularly those affecting the central nervous system.[6] It is a key precursor for synthesizing 2-amino-5-chloro-2'-fluorobenzophenone, which is a foundational scaffold for several benzodiazepine drugs like midazolam and flurazepam.[6]

The synthesis proceeds via a Friedel-Crafts acylation reaction. In this process, this compound acts as the acylating agent, reacting with a suitable aromatic substrate in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[6][7]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. chiralen.com [chiralen.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 5-氯-2-氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]

5-Chloro-2-fluorobenzoyl chloride physical properties

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key bifunctional molecule, serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its utility is largely dictated by its distinct physical and chemical properties, which influence reaction conditions, purification strategies, and handling protocols. This guide provides an in-depth examination of the core physicochemical properties of this compound, offering not just data, but also the scientific context required for its effective application in research and development. We will delve into its structural identity, thermal properties, and key safety considerations, providing a comprehensive resource for professionals in the chemical sciences.

Chemical Identity and Structure

This compound is a disubstituted benzoyl chloride derivative. The molecule's reactivity is dominated by the highly electrophilic acyl chloride functional group, while the chloro and fluoro substituents on the aromatic ring modulate its electronic properties and provide additional sites for synthetic modification. Understanding its fundamental identifiers is the first step in any laboratory application.

The structural formula and key identifiers are summarized below:

| Identifier | Value | Source |

| CAS Number | 394-29-6 | [1] |

| Molecular Formula | C₇H₃Cl₂FO | [1] |

| Molecular Weight | 193.00 g/mol | |

| Linear Formula | ClC₆H₃(F)COCl | |

| InChI Key | VWGAATKTEAKOCO-UHFFFAOYSA-N | |

| SMILES String | Fc1ccc(Cl)cc1C(Cl)=O | |

| Appearance | Colorless Liquid | [2] |

The presence of two different halogen atoms (Cl and F) on the benzene ring, in addition to the chlorine in the acyl chloride group, makes this a versatile intermediate in synthetic chemistry, particularly in the creation of complex molecules where regioselectivity is crucial.

Core Physicochemical Properties

The physical properties of a reagent are critical for designing experimental setups, from reaction temperature control to solvent selection and purification methods. The properties of this compound are consistent with a dense, high-boiling liquid, a direct consequence of its halogenated aromatic structure.

| Property | Value | Notes | Source |

| Boiling Point | 217-218 °C | At atmospheric pressure (760 Torr). | [2] |

| 103-104 °C | At reduced pressure (15 Torr). This is useful for purification via vacuum distillation. | [3] | |

| Density | 1.459 g/mL | At 25 °C. Significantly denser than water. | [2] |

| Refractive Index (n₂₀/D) | 1.5545 | Measured at 20 °C using the sodium D-line. A key parameter for purity assessment. | [2] |

| Flash Point | 100 °C (212 °F) | Closed cup method. Indicates the temperature at which it can form an ignitable mixture with air. | [3] |

The high boiling point is attributable to the compound's molecular weight and the dipole-dipole interactions arising from the polar C-F, C-Cl, and C=O bonds. The density, exceeding that of water, is typical for polychlorinated organic compounds.

Reactivity, Handling, and Storage

Expert Insight: The primary driver of this compound's reactivity is the acyl chloride group. This functional group is highly susceptible to nucleophilic attack, a characteristic that defines its use in synthesis and dictates its handling requirements.

-

Moisture Sensitivity: The compound is classified as moisture-sensitive and is known to react violently with water.[2][4][5] This exothermic reaction produces 5-chloro-2-fluorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[4] Consequently, all experiments must be conducted under anhydrous conditions (e.g., using oven-dried glassware and inert atmospheres like nitrogen or argon).

-

Incompatible Materials: Due to its reactivity, it must be stored away from strong bases, strong acids, alcohols, amines, and strong oxidizing agents.[5][6]

-

Storage Conditions: For long-term stability, the material should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, often designated as a corrosives area.[5]

Experimental Protocol: Purity Verification via Refractive Index Measurement

Causality: The refractive index is a unique and precise physical property of a pure liquid compound. For a substance like this compound, which is purified by distillation, measuring the refractive index of the collected fractions is a rapid and reliable method to verify purity. Any deviation from the literature value (1.5545 at 20 °C) can indicate the presence of impurities, such as residual starting materials or decomposition products.

Methodology:

-

Instrument Calibration: Turn on the Abbe refractometer and its associated circulating water bath, setting the temperature to precisely 20.0 °C. Allow the instrument to thermally equilibrate. Calibrate the refractometer using a standard of known refractive index, such as distilled water or a certified calibration oil.

-

Sample Preparation: Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), draw a small aliquot (a few drops) of this compound using a dry glass pipette.

-

Measurement: Open the prism of the refractometer. Directly apply 2-3 drops of the liquid onto the surface of the lower prism. Immediately close the prism assembly to prevent the ingress of atmospheric moisture.

-

Reading: Look through the eyepiece and adjust the control knob until the light and dark fields converge into a sharp, single line. Use the dispersion correction knob to eliminate any color fringes at the borderline.

-

Data Recording: Read the refractive index value from the instrument's scale. Record the temperature to ensure it has remained at 20.0 °C.

-

Cleaning: Immediately after the measurement, clean the prisms thoroughly using a soft lens tissue moistened with an appropriate anhydrous solvent (e.g., anhydrous acetone or isopropanol), followed by a dry tissue.

This protocol ensures an accurate and reproducible measurement, validating the purity of the material against established standards.

Caption: Workflow for accurate refractive index measurement.

Safety and Hazard Profile

As a reactive acyl chloride, this compound is a hazardous material that demands stringent safety protocols.

-

GHS Classification: The compound is classified under GHS as Skin Corrosion/Irritation Category 1B and Serious Eye Damage Category 1.[5]

-

Signal Word: Danger.

-

Hazard Statements:

-

Additional Hazards: The substance is a lachrymator, meaning it is an irritant that causes tearing of the eyes.[4]

-

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this chemical. This includes:

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Skin and Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.

-

Respiratory Protection: All handling should be done in a certified chemical fume hood.[5] If there is a risk of inhalation, a respirator with a suitable cartridge (e.g., type ABEK EN14387) should be used.

-

Conclusion

This compound is a high-value synthetic intermediate whose physical properties are well-defined. Its high boiling point, density, and characteristic refractive index are key parameters for its identification and purification. However, its utility is intrinsically linked to its high reactivity, particularly its moisture sensitivity and corrosivity. A thorough understanding and respect for these properties, combined with strict adherence to safety protocols, are paramount for its successful and safe application in the laboratory and beyond.

References

-

Oakwood Chemical. This compound. [Link]

-

Chemsrc. This compound | CAS#:394-29-6. [Link]

- Google Patents.

-

MSDS of 5-Fluoro-2-methoxybenzoyl chloride. (Note: This is for a related compound but provides context on the class of molecules). [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 4-Fluorobenzyl chloride. (Note: This is for a related compound but provides context on handling halogenated aromatics). [Link]

-

Chongqing Chemdad Co. This compound. [Link]

Sources

5-Chloro-2-fluorobenzoyl chloride chemical structure

An In-Depth Technical Guide to 5-Chloro-2-fluorobenzoyl Chloride

Authored by a Senior Application Scientist

Abstract: this compound is a pivotal halogenated aromatic acyl chloride, serving as a highly reactive intermediate in the synthesis of complex organic molecules. Its structural motifs are integral to numerous pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development. Detailed protocols and safety considerations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective and safe utilization.

Introduction and Significance

This compound (CAS No. 394-29-6) is a specialized chemical intermediate prized for its dual halogen substitution and reactive acyl chloride moiety. The presence of both fluorine and chlorine atoms on the benzene ring significantly influences the molecule's electronic properties and reactivity, making it a versatile building block. The fluorine atom, positioned ortho to the acyl group, and the chlorine atom at the meta position, create a unique electronic environment that can be leveraged to tune the properties of target molecules.

In the pharmaceutical industry, the introduction of fluorine atoms is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Consequently, this compound serves as a key starting material for introducing the 5-chloro-2-fluorophenyl moiety into a wide range of active pharmaceutical ingredients (APIs), including kinase inhibitors and central nervous system (CNS) agents.[2][3]

Chemical Structure and Physicochemical Properties

The structure of this compound features a benzene ring substituted with a chlorine atom at position 5, a fluorine atom at position 2, and a benzoyl chloride group at position 1. The acyl chloride group is the primary site of reactivity.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 394-29-6 | [4] |

| Molecular Formula | C₇H₃Cl₂FO | Oakwood Chemical |

| Molecular Weight | 193.00 g/mol | Sigma-Aldrich |

| Appearance | Colorless to yellow liquid or solid | Sigma-Aldrich |

| Boiling Point | 217-218 °C (lit.) | Sigma-Aldrich |

| Density | 1.459 g/mL at 25 °C (lit.) | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.5545 (lit.) | Sigma-Aldrich |

| Flash Point | 100 °C (212 °F) - closed cup | Sigma-Aldrich |

| Solubility | Reacts violently with water | Fisher Scientific[5] |

Synthesis and Mechanism

This compound is most commonly and efficiently synthesized from its corresponding carboxylic acid, 5-chloro-2-fluorobenzoic acid.[3] The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6]

The use of thionyl chloride is often preferred for industrial-scale production due to its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.

Mechanism of Synthesis using Thionyl Chloride: The reaction proceeds through a nucleophilic acyl substitution mechanism.

-

Activation: The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a reactive chlorosulfite intermediate.

-

Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

-

Elimination: A tetrahedral intermediate is formed, which then collapses. The stable gaseous byproducts, SO₂ and HCl, are eliminated, driving the reaction to completion and leaving the desired this compound.

Diagram 2: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The high reactivity of this compound stems from the electron-deficient carbonyl carbon, which is susceptible to nucleophilic attack.[7] The chlorine and oxygen atoms, both highly electronegative, withdraw electron density, making the carbon an excellent electrophile.[5] The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.[8]

Key Reactions:

-

Hydrolysis: Reacts violently with water and moisture to hydrolyze back to 5-chloro-2-fluorobenzoic acid and HCl gas.[5] This necessitates handling under strict anhydrous conditions.

-

Acylation of Alcohols and Phenols: Reacts with alcohols and phenols to form esters. This reaction is fundamental in synthesizing various API precursors.

-

Acylation of Amines: Reacts readily with primary and secondary amines to form amides.[7] This is one of the most common applications in drug development for creating stable amide linkages.

-

Friedel-Crafts Acylation: It can act as the acylating agent in Friedel-Crafts reactions to introduce the 5-chloro-2-fluorobenzoyl group onto another aromatic ring, typically in the presence of a Lewis acid catalyst like AlCl₃.[9][10] This is a powerful C-C bond-forming reaction used to create complex ketone intermediates. For example, a similar reaction between o-fluorobenzoyl chloride and p-chloroaniline is used to produce an intermediate for benzodiazepines like Dormicum and flutazolam.[11]

Diagram 3: Core Reactivity Pathways

Caption: Major nucleophilic substitution reactions of this compound.

Experimental Protocol: Synthesis

This protocol describes the laboratory-scale synthesis of this compound from 5-chloro-2-fluorobenzoic acid.

Causality Statement: This procedure utilizes thionyl chloride in excess to act as both reagent and solvent, driving the reaction to completion. A catalytic amount of DMF is used to accelerate the reaction via the formation of a more reactive Vilsmeier intermediate. The final purification by vacuum distillation is necessary to remove non-volatile impurities and isolate the product, which has a high boiling point.

Materials and Equipment:

-

5-chloro-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove any residual moisture. The top of the condenser should be fitted with a drying tube to protect the reaction from atmospheric moisture. The entire apparatus must be placed in a certified chemical fume hood.

-

Charging the Flask: To the flask, add 5-chloro-2-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Carefully add an excess of thionyl chloride (approx. 3.0-5.0 eq) to the flask. This is an exothermic reaction that will generate HCl gas. Follow this with the addition of a catalytic amount of anhydrous DMF (1-2 drops).

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) using a heating mantle. Maintain the reflux for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Workup: After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure.

-

Purification: The remaining crude product is purified by vacuum distillation. The fraction collected at the appropriate boiling point and pressure (e.g., 103-104 °C at 15 Torr) is the pure this compound.

Safety and Handling

This compound is a hazardous and highly reactive chemical that must be handled with extreme care.

-

Corrosivity: It causes severe skin burns and serious eye damage.[5]

-

Reactivity with Water: It reacts violently with water and moisture, liberating toxic and corrosive gases (HCl, HF).[5][8] It is classified as a lachrymator (a substance that causes tearing).[5]

-

Inhalation: May cause respiratory irritation.[8]

Mandatory Handling Precautions:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors and gases.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a full face shield.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area designated for corrosive materials. Keep away from water, moisture, strong bases, acids, and oxidizing agents.[8]

-

Spill Response: In case of a spill, absorb with an inert, dry material (like sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water to clean up spills.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly in the fields of medicinal and materials chemistry. Its defined structure and predictable, high reactivity make it an invaluable tool for introducing the 5-chloro-2-fluorobenzoyl moiety into target molecules. Understanding its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is paramount for leveraging its full potential in the research and development of novel chemical entities.

References

-

Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. [Link]

-

Chemistry LibreTexts. (2019, June 5). Reactions of Acid Chlorides. [Link]

-

Clark, J. (n.d.). Nucleophilic addition/elimination in the reactions of acyl chlorides. Chemguide. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

- Google Patents. (n.d.). Process for preparing high purity 2-amino-5-chloro-2'-fluoro-benzophenone.

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. [Link]

-

Eureka | Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. [Link]

-

Chemsrc. (2025, August 25). This compound. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. [Link]

-

Oakwood Chemical. (n.d.). This compound. [Link]

-

G. S. S. S. K. G., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. ossila.com [ossila.com]

- 4. This compound [oakwoodchemical.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-Chloro-2-fluorobenzoyl Chloride: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

5-Chloro-2-fluorobenzoyl chloride is a highly reactive acyl chloride that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—a chlorine atom para to the carbonyl group and an ortho-fluorine atom—imparts specific reactivity and properties that are highly valued in the synthesis of complex molecules. This guide provides an in-depth examination of this compound, from its fundamental physicochemical properties and safe handling to its synthesis and pivotal role as an intermediate in the pharmaceutical industry, particularly in the development of central nervous system (CNS) active agents. For researchers and professionals in drug development, a thorough understanding of this reagent is essential for leveraging its synthetic potential.

Core Physicochemical Properties and Safety Data

A precise understanding of a reagent's properties is foundational to its effective and safe use in any laboratory setting. This compound is a colorless to light yellow liquid known for its moisture sensitivity and corrosive nature.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 193.00 g/mol | [1][2] |

| Chemical Formula | C₇H₃Cl₂FO | [1][3] |

| CAS Number | 394-29-6 | [1][2] |

| Boiling Point | 217-218 °C (lit.) | [4] |

| 103-104 °C at 15.0 Torr | [1][5] | |

| Density | 1.459 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.5545 (lit.) | [4] |

| Flash Point | 100 °C (212 °F) - closed cup | [5] |

Safety, Handling, and Storage

Trustworthiness through Self-Validating Protocols: The protocols described herein are designed to be inherently safe by accounting for the specific hazards of the materials involved.

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3][6] It reacts violently with water, liberating toxic hydrogen chloride gas.[3] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Wear a chemically resistant lab coat and gloves (materials to be selected based on breakthrough time for acyl chlorides).[3]

-

Respiratory Protection: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[3][6]

Storage and Incompatibilities:

-

Store in a cool, dry, and well-ventilated area away from moisture.[6][7]

-

Containers should be tightly sealed. Due to its reactivity with water, it is often stored under an inert atmosphere (e.g., nitrogen or argon).

-

Incompatible materials include water, strong bases, strong oxidizing agents, and alcohols.[6][8]

Spill and Emergency Procedures:

-

In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]

-

For spills, use an inert absorbent material (e.g., sand or vermiculite) and dispose of it as hazardous waste. Do not use water for cleanup.[3]

Synthesis of this compound

Expertise in Action: The most direct and common method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

The synthesis of this compound from 5-chloro-2-fluorobenzoic acid is a standard laboratory procedure.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas). Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.

-

Charging the Flask: To the flask, add 5-chloro-2-fluorobenzoic acid (1 equivalent). Add a suitable solvent like toluene or operate neat.

-

Addition of Reagent: Slowly add thionyl chloride (SOCl₂, typically 1.5-2.0 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure. The final product, this compound, is then purified by vacuum distillation.[9]

Core Application: Friedel-Crafts Acylation for Pharmaceutical Intermediates

Causality in Experimental Design: this compound is a potent acylating agent. Its primary application in drug discovery is the Friedel-Crafts acylation of an appropriate aromatic substrate to form a diaryl ketone. This reaction is a cornerstone for building the core structure of many pharmaceuticals.[10]

A pivotal example is its reaction with p-chloroaniline to synthesize 2-amino-5-chloro-2'-fluorobenzophenone. This benzophenone derivative is a key precursor for several benzodiazepine drugs.[10][11] The reaction requires a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), to activate the acyl chloride and facilitate the electrophilic aromatic substitution.[10]

Reaction and Drug Synthesis Pathway

Caption: Synthetic pathway from this compound to benzodiazepines.

Experimental Protocol: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone

This protocol is based on patented methods for this critical transformation.[10][11]

-

Catalyst Preparation: Use anhydrous zinc chloride. A patented method highlights that the purity and dryness of the catalyst are critical for high yields.[10][11] Low-temperature dehydration of zinc chloride under vacuum is recommended.[11]

-

Reaction Setup: In a suitable reaction vessel equipped for high-temperature reactions, add p-chloroaniline and anhydrous zinc chloride.

-

Acylation: Slowly add this compound to the mixture.

-

Condensation: Heat the reaction mixture to a temperature between 150-250 °C and maintain for several hours until the reaction is complete.[10]

-

Workup (Acidolysis): Cool the reaction mass and carefully add an aqueous acid solution (e.g., hydrochloric acid) to decompose the reaction complex and precipitate the crude product.[10]

-

Isolation and Purification: The precipitated solid is isolated by filtration, washed, and then purified, typically by recrystallization from a solvent such as ethanol or methanol.[10]

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques is employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (193.00 g/mol ).

-

Infrared (IR) Spectroscopy: To identify the characteristic strong carbonyl (C=O) stretch of the acyl chloride, typically found around 1785–1815 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the substitution pattern on the aromatic ring, and ¹⁹F NMR to verify the presence of the fluorine atom.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the construction of complex and medicinally relevant molecules. Its well-defined physicochemical properties, coupled with its robust reactivity in reactions like the Friedel-Crafts acylation, secure its place as a valuable intermediate in the pharmaceutical industry. The protocols and data presented in this guide underscore the importance of combining fundamental chemical knowledge with rigorous safety practices to unlock the full potential of this versatile reagent in research and drug development.

References

-

Chemsrc. (2025, August 25). This compound | CAS#:394-29-6. Retrieved from [Link][12]

-

INDOFINE Chemical Company. (n.d.). This compound | 394-29-6. Retrieved from [Link][1]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link][2]

-

Patsnap. (2021, November 9). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [13]

-

PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Retrieved from [Link][9]

-

Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-fluoro-benzophenone. Retrieved from [11]

Sources

- 1. This compound | 394-29-6 | INDOFINE Chemical Company [indofinechemical.com]

- 2. This compound [oakwoodchemical.com]

- 3. fishersci.ie [fishersci.ie]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]

- 12. This compound | CAS#:394-29-6 | Chemsrc [chemsrc.com]

- 13. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

The Organic Chemist's Guide to 5-Chloro-2-fluorobenzoyl Chloride: A Comprehensive Safety and Handling Whitepaper

For researchers, scientists, and professionals in drug development, the utility of reactive chemical intermediates is matched only by the imperative for their safe handling. 5-Chloro-2-fluorobenzoyl chloride, a key building block in the synthesis of numerous pharmaceutical compounds, is one such reagent that demands a thorough understanding of its properties and hazards. This in-depth technical guide moves beyond a standard safety data sheet (SDS) to provide a foundational understanding of the causality behind its reactivity and the self-validating protocols necessary for its safe manipulation in a laboratory setting.

Understanding the Inherent Reactivity of this compound

This compound is a member of the acyl chloride family, which are derivatives of carboxylic acids.[1][2] The high reactivity of this class of compounds stems from the electronic nature of the acyl chloride functional group. The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. This creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles.[3]

The reaction with nucleophiles, such as water, alcohols, and amines, typically proceeds through a nucleophilic addition-elimination mechanism.[3][4][5] The nucleophile first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, regenerating the carbonyl double bond and forming a new derivative (e.g., a carboxylic acid, ester, or amide) along with hydrochloric acid (HCl) as a byproduct.[4][6]

The violent reaction of acyl chlorides with water is a critical safety consideration. The hydrolysis of this compound produces 5-chloro-2-fluorobenzoic acid and fumes of hydrogen chloride gas.[4][5][7] This reaction is often vigorous and exothermic, and the liberated HCl gas is corrosive and toxic upon inhalation.[6][8]

Physicochemical Properties and Hazard Profile

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| CAS Number | 394-29-6 | [6][7][8] |

| Molecular Formula | C₇H₃Cl₂FO | [7][8] |

| Molecular Weight | 193.00 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 217-218 °C (lit.) | [7] |

| Density | 1.459 g/mL at 25 °C (lit.) | [7] |

| Flash Point | 100 °C (212 °F) - closed cup | [7] |

Hazard Identification and Classification:

This compound is classified as a hazardous substance with the following primary concerns:

-

Corrosivity: It causes severe skin burns and eye damage.[6][8] Contact with skin or eyes can lead to immediate and serious tissue damage.

-

Reactivity with Water: It reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[6][8] This property makes it moisture-sensitive and necessitates handling in anhydrous conditions.

-

Respiratory Irritation: Inhalation of its vapors or the HCl gas produced upon hydrolysis can cause severe respiratory tract irritation and may lead to lung edema.[5][6]

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

The selection and consistent use of appropriate PPE is the most critical factor in mitigating the risks associated with handling this compound. The following PPE is mandatory:

-

Eye and Face Protection: Chemical splash goggles that create a seal around the eyes are the minimum requirement.[9] Given the high risk of splashes and fuming, a full-face shield worn over safety goggles is strongly recommended.[9][10][11]

-

Skin Protection:

-

Gloves: Standard disposable nitrile gloves offer limited protection and should be used with caution for brief handling of small quantities. For extended work or when handling larger volumes, heavy-duty chemical-resistant gloves made of neoprene or butyl rubber are recommended.[9][10] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.[10]

-

Lab Coat: A flame-resistant lab coat, fully buttoned, is essential to protect the body from splashes.[10] An additional chemical-resistant apron can provide an extra layer of protection.

-

-

Respiratory Protection: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent inhalation of its vapors and the HCl gas it may produce.[6][12] If there is a risk of exposure exceeding permissible limits, a respirator with an appropriate acid gas cartridge is necessary.[12][13]

-

Footwear: Closed-toe, chemical-resistant shoes that cover the entire foot are required in any laboratory setting where hazardous chemicals are handled.[10][13]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and reactions.

Handling Procedures

-

Work Area: Always handle this compound in a well-ventilated chemical fume hood.[6][14]

-

Inert Atmosphere: Due to its moisture sensitivity, it is best handled under an inert atmosphere (e.g., nitrogen or argon), especially for reactions that are sensitive to water.[15]

-

Dispensing: Use a syringe or a cannula for transferring the liquid to minimize exposure to air and moisture.

-

Avoiding Incompatibilities: Keep the chemical away from water, alcohols, bases, strong oxidizing agents, and metals.[6][16]

Storage Requirements

Proper storage is essential to maintain the integrity of the chemical and prevent hazardous situations.

-

Containers: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[6][17]

-

Segregation: Store this compound in a dedicated corrosives cabinet.[4] It must be segregated from incompatible materials, particularly bases, oxidizers, and water-reactive substances.[4][17][18]

-

Environment: Protect from moisture and direct sunlight.[4][17] Storage areas should not have overhead water pipes.

Experimental Workflow: Safe Handling and Reaction Quenching

Caption: Workflow for the safe handling and reaction quenching of this compound.

Emergency Procedures: A Systematic Approach to Incident Management

In the event of an accidental release or exposure, a rapid and informed response is critical.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[5][6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] A safety shower should be used if the contact area is large.[17] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] An eyewash station should be used.[17] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Spill and Leak Procedures

A well-rehearsed spill response plan is essential for minimizing the impact of an accidental release.

Protocol: Neutralization and Decontamination of a this compound Spill

-

Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the chemical fume hood is operating at maximum capacity to ventilate the area.

-

Don Additional PPE: If not already worn, don a full-face shield and heavy-duty chemical-resistant gloves (neoprene or butyl rubber).

-

Contain the Spill: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or dry earth. Do NOT use combustible materials like paper towels.

-

Neutralize the Spill:

-

Prepare a 5-10% aqueous solution of sodium bicarbonate (baking soda) or sodium carbonate (soda ash).

-

Slowly and carefully add the neutralizing agent to the absorbent material containing the spilled chemical. Be prepared for foaming and the release of gas (CO₂ and HCl).

-

Continue adding the neutralizing agent until the foaming subsides.

-

-

Verify Neutralization:

-

Carefully test the pH of the treated spill with pH paper. The target pH should be between 6 and 8.

-

If the pH is still acidic, add more neutralizing agent.

-

-

Collect and Dispose:

-

Once neutralized, carefully collect the absorbent material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste disposal.

-

-

Decontaminate the Area:

-

Wash the spill area thoroughly with a soap and water solution.

-

Rinse the area with water.

-

Wipe the area dry with a clean cloth.

-

-

Dispose of Contaminated Materials: All contaminated clothing, gloves, and cleaning materials must be placed in a sealed bag and disposed of as hazardous waste.

Firefighting Measures

While this compound has a relatively high flash point, it is combustible.[5]

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or foam.[5][8] Water should be used with extreme caution as it reacts with the chemical, but a water spray or fog may be used to cool fire-exposed containers.[5]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water on the chemical as it will cause a violent reaction.[15]

-

Specific Hazards: During a fire, thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[6][8]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[6][8]

Role in Drug Discovery and Development

The reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds.[19] The presence of both a chloro and a fluoro substituent on the benzene ring allows for diverse chemical modifications, influencing the pharmacokinetic and pharmacodynamic properties of the final drug molecule. Chloro-containing compounds are prevalent in a significant number of FDA-approved drugs, highlighting the importance of chlorine in medicinal chemistry.[15][20] This reagent serves as a key starting material for creating complex molecular architectures found in various therapeutic areas.

Conclusion

This compound is a powerful synthetic tool for the modern organic chemist. However, its utility is intrinsically linked to the potential for harm if not handled with the respect and diligence it demands. By understanding the fundamental principles of its reactivity, adhering to rigorous safety protocols, and being prepared for emergency situations, researchers can confidently and safely leverage the synthetic potential of this important chemical intermediate. This guide serves as a foundation for building a culture of safety and scientific excellence in the laboratory.

References

-

Save My Exams. (2023, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]

-

Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]

-

Standard Operating Procedure. (n.d.). Hydrochloric Acid. Retrieved from [Link]

-

ACS Publications. (2022, August 23). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. Retrieved from [Link]

-

Yufeng. (2023, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

Chemical Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

SAMS Solutions. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

-

University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

-

Lab Manager Magazine. (2023, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

-

ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ResearchGate. (2016, May 2). What is the best method to neutralize acryloyl chloride residues after reaction of an amide synthesis?. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Toxic Docs. (n.d.). DECONTAMINATION OF MATERIALS. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

Sources

- 1. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]

- 2. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 4. savemyexams.com [savemyexams.com]

- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. sams-solutions.com [sams-solutions.com]

- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 14. eng.uwo.ca [eng.uwo.ca]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. download.basf.com [download.basf.com]

- 18. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 19. This compound [myskinrecipes.com]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 5-Chloro-2-fluorobenzoyl Chloride

This guide provides a detailed examination of the spectroscopic data for 5-Chloro-2-fluorobenzoyl chloride (CAS No. 394-29-6). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights for the structural elucidation and quality assessment of this critical synthetic intermediate.

Introduction and Molecular Overview

This compound is a di-substituted benzoyl chloride derivative featuring both chloro and fluoro moieties on the aromatic ring. Its bifunctional nature, with a reactive acyl chloride group, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Accurate spectroscopic characterization is paramount to verify its structure, assess purity, and ensure the integrity of subsequent synthetic steps. This guide details the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Physical Properties

The molecular structure and key physical properties are fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound with atom numbering.

The physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 394-29-6 | [1] |

| Molecular Formula | C₇H₃Cl₂FO | [2] |

| Molecular Weight | 193.01 g/mol | [3] |

| Exact Mass | 191.954498 u | [4] |

| Appearance | Colorless Liquid | [5] |

| Boiling Point | 217-218 °C (lit.) | [1] |

| Density | 1.459 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.5545 (lit.) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals corresponding to the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl, fluorine, and chlorine substituents. The coupling patterns (multiplicity) arise from spin-spin interactions between adjacent protons and through-space coupling with the fluorine atom.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H6 | 7.9 - 8.1 | Doublet of doublets (dd) | ³J(H6-H4) ≈ 2.5 Hz, ⁴J(H6-F) ≈ 5-7 Hz | Deshielded by the adjacent fluorine and the anisotropic effect of the C=O group. Coupled to H4 (meta) and the fluorine atom. |

| H4 | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H4-H3) ≈ 8.5-9.0 Hz, ³J(H4-H6) ≈ 2.5 Hz | Influenced by the para-chlorine and ortho to the acyl chloride. Coupled to H3 (ortho) and H6 (meta). |

| H3 | 7.2 - 7.4 | Triplet (or dd) | ³J(H3-H4) ≈ 8.5-9.0 Hz, ⁴J(H3-F) ≈ 8-10 Hz | Shielded relative to other protons. Appears as a triplet due to coupling to both the adjacent H4 and the ortho fluorine. |

Note: Predicted values are based on established substituent effects and data from analogous compounds like 2-fluorobenzoyl chloride.[5][6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display seven distinct signals for each carbon atom. The chemical shifts are highly dependent on the attached substituent and its position on the ring. The fluorine atom will cause splitting of the signals for carbons close to it due to C-F coupling.

| Carbon | Predicted δ (ppm) | C-F Coupling | Rationale |

| C7 (C=O) | 164 - 167 | Doublet, ⁴J(C-F) ≈ 3-5 Hz | Typical chemical shift for an acyl chloride carbonyl carbon. |

| C2 (C-F) | 160 - 163 | Doublet, ¹J(C-F) ≈ 250-260 Hz | Strongly deshielded by the directly attached, highly electronegative fluorine atom, showing a large one-bond C-F coupling. |

| C5 (C-Cl) | 135 - 138 | Singlet (or small doublet) | Deshielded by the attached chlorine atom. |

| C1 (C-C=O) | 128 - 131 | Doublet, ²J(C-F) ≈ 15-20 Hz | The ipso-carbon to the acyl chloride group, showing two-bond coupling to fluorine. |

| C6 | 130 - 133 | Doublet, ³J(C-F) ≈ 8-10 Hz | Aromatic CH carbon ortho to the acyl chloride. |

| C4 | 126 - 128 | Doublet, ³J(C-F) ≈ 3-5 Hz | Aromatic CH carbon meta to the fluorine. |

| C3 | 118 - 120 | Doublet, ²J(C-F) ≈ 20-25 Hz | Aromatic CH carbon ortho to the fluorine, showing significant two-bond coupling. |

Note: Predicted values are based on data from analogous compounds such as 2-fluorobenzoyl chloride and p-fluorobenzoyl chloride.[6][7]

Experimental Protocol for NMR Acquisition

A standardized protocol ensures reproducible and high-quality data.

-

Sample Preparation: Dissolve 15-25 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Causality: CDCl₃ is a standard solvent for many organic compounds and provides a clean spectral window.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe to the sample.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by the strong carbonyl stretch of the acyl chloride and vibrations associated with the substituted aromatic ring.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 1785 - 1815 | C=O stretch (acyl chloride) | Very Strong | The high frequency is characteristic of the highly electrophilic carbonyl in an acyl chloride, often showing a weaker overtone at ~3550 cm⁻¹.[8] |

| 1580 - 1610 | C=C aromatic ring stretch | Medium-Strong | Typical vibrations for a substituted benzene ring. |

| 1200 - 1300 | C-F stretch | Strong | A strong, characteristic absorption for the aryl-fluorine bond. |

| 1000 - 1100 | C-Cl stretch | Medium-Strong | Absorption for the aryl-chlorine bond. |

| 800 - 900 | C-H out-of-plane bend | Strong | The pattern of these bends can be diagnostic of the substitution pattern on the aromatic ring. |

Note: An ATR-IR spectrum for this compound is available on the SpectraBase database.[4]

Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a rapid and convenient method for acquiring IR spectra of liquids and solids.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show a distinct molecular ion peak and several key fragment ions. A critical feature will be the isotopic signature of the two chlorine atoms.

-

Molecular Ion (M⁺˙): The molecular ion peak will appear as a cluster at m/z 192 and 194. This is due to the presence of two chlorine isotopes, ³⁵Cl and ³⁷Cl, which exist in a natural abundance ratio of approximately 3:1. The presence of two chlorine atoms in the molecule leads to a characteristic M:(M+2):(M+4) isotopic pattern with a ratio of approximately 9:6:1.[9]

-

[M-Cl]⁺ Fragment (m/z 157): Loss of the acyl chloride's chlorine radical results in the 5-chloro-2-fluorobenzoyl cation. This is often a very stable and abundant fragment for benzoyl chlorides.[10]

-

[M-COCl]⁺ Fragment (m/z 129/131): Loss of the entire chlorocarbonyl radical (•COCl) yields the 4-chloro-1-fluorophenyl cation. This fragment will still exhibit the characteristic 3:1 isotopic pattern for one chlorine atom. A similar fragmentation pathway is observed for related compounds.[11]

-

[C₆H₃F]⁺˙ Fragment (m/z 94): Subsequent loss of the second chlorine atom from the m/z 129 fragment would lead to a fluorophenyl radical cation at m/z 94.

Experimental Protocol for GC-MS Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like acyl chlorides.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, inert solvent such as hexane or dichloromethane.

-

GC Parameters:

-

Injector: Split/splitless injector at 250°C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10-15°C/min to 280°C and hold for 5 minutes. Causality: This temperature program ensures good separation from solvent and potential impurities.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions, and compare them to the predicted pattern.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. This guide provides the expected spectroscopic data and robust protocols for its acquisition and interpretation. By understanding the characteristic chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the success of their synthetic endeavors.

References

-

Chemsrc. This compound Product Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. This compound [ATR-IR]. [Link]

-

NIST Chemistry WebBook. Benzoyl chloride, 2-fluoro-. [Link]

-

Oakwood Chemical. This compound Product Page. [Link]

-

SpectraBase. p-Fluorobenzoyl chloride [13C NMR]. [Link]

-

YouTube. Chloro pattern in Mass Spectrometry. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Fluorobenzoyl chloride(393-52-2) 13C NMR spectrum [chemicalbook.com]

- 8. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-fluorobenzoyl Chloride from Core Precursors

Abstract

5-Chloro-2-fluorobenzoyl chloride is a pivotal building block in the synthesis of high-value organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its halogenated phenyl structure is a key pharmacophore that can enhance binding affinity and metabolic stability in target drug molecules.[1][2][3] This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, focusing on the selection of precursors, detailed reaction mechanisms, and field-proven experimental protocols. We will explore the conversion of the key intermediate, 5-chloro-2-fluorobenzoic acid, and its subsequent transformation into the final acid chloride, offering insights into process optimization and safety considerations for researchers and chemical development professionals.

Introduction: The Strategic Importance of this compound

The strategic placement of both chloro and fluoro substituents on the benzoyl chloride ring makes this compound a highly sought-after intermediate. In medicinal chemistry, it is instrumental in the development of novel therapeutics, including Aurora kinase inhibitors for oncology.[2] The specific halogenation pattern contributes to the target specificity and efficacy of the resulting active pharmaceutical ingredients (APIs).[2][3] Similarly, in the agrochemical industry, this compound is used to create advanced herbicides and pesticides with improved performance profiles.[1][3] The synthesis of this key intermediate begins with the production of its precursor, 5-chloro-2-fluorobenzoic acid.

Overview of Primary Synthetic Pathways

The industrial synthesis of this compound is fundamentally a two-stage process:

-

Synthesis of the Carboxylic Acid Intermediate: The creation of 5-chloro-2-fluorobenzoic acid from commercially available precursors.

-

Conversion to the Acid Chloride: The final chlorination step to yield the target molecule.

The choice of the initial precursor is a critical decision driven by factors such as cost, availability, and the scalability of the subsequent reactions. This guide will focus on two of the most prevalent and practical starting materials: 2-Chloro-5-fluorotoluene and 1-Bromo-5-chloro-2-fluorobenzene .

Caption: High-level overview of synthetic routes.

Pathway I: From 2-Chloro-5-fluorotoluene via Oxidation

This pathway leverages the oxidation of a methyl group on the aromatic ring, a robust and well-established industrial process.

Rationale and Mechanism

2-Chloro-5-fluorotoluene is an attractive precursor due to its relative availability. The core of this synthetic route is the oxidation of the benzylic methyl group to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are effective for this transformation.[1][4] The reaction proceeds because the benzylic carbon is susceptible to oxidation due to its position adjacent to the aromatic ring.[4]

The mechanism, particularly with KMnO₄, is complex but is initiated by the attack on the benzylic hydrogens.[4] The reaction is typically performed in an aqueous solution under basic conditions, which initially forms the potassium salt of the carboxylic acid. A subsequent acidification step is required to protonate the carboxylate and precipitate the desired 5-chloro-2-fluorobenzoic acid.

Experimental Protocol: Permanganate Oxidation

Materials:

-

2-Chloro-5-fluorotoluene

-

Potassium permanganate (KMnO₄)

-

Water

-

Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃) (for quenching)

-

Concentrated Hydrochloric acid (HCl)

-

Suitable organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and mechanical stirrer, charge 2-Chloro-5-fluorotoluene and water.

-

Oxidant Addition: Gradually add potassium permanganate to the mixture. The reaction is exothermic and the addition rate should be controlled to maintain a manageable temperature.

-

Reflux: Heat the mixture to reflux and maintain for several hours until TLC or GC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture. Carefully add sodium bisulfite or sulfite solution to quench the excess permanganate, which is indicated by the disappearance of the purple color and formation of a brown manganese dioxide (MnO₂) precipitate.

-

Filtration: Filter the mixture to remove the MnO₂ precipitate.

-

Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated HCl until the pH is strongly acidic (pH ~1-2), causing the 5-chloro-2-fluorobenzoic acid to precipitate.

-

Isolation & Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like toluene or an ethanol/water mixture can be performed for further purification.[1]

Pathway II: From 1-Bromo-5-chloro-2-fluorobenzene via Grignard Reaction

This route involves the formation of a Grignard reagent, a powerful tool in organic synthesis for creating new carbon-carbon bonds.[5]

Rationale and Mechanism

-

Formation of the Grignard Reagent: The aryl bromide reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form phenylmagnesium bromide.

-

Carboxylation: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (typically from dry ice).[5][6][7] This forms a magnesium carboxylate salt.

-

Acidic Work-up: Subsequent treatment with a strong aqueous acid protonates the carboxylate to yield the final carboxylic acid.

It is critical to maintain strictly anhydrous (moisture-free) conditions throughout the Grignard formation and carboxylation steps, as the Grignard reagent is a strong base and will be quenched by any protic source, reducing the yield.[5]

Experimental Protocol: Grignard Carboxylation

Materials:

-

1-Bromo-5-chloro-2-fluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Dry ice (solid CO₂)

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Apparatus Preparation: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Formation: Place magnesium turnings and a small iodine crystal in a flask. Add a solution of 1-Bromo-5-chloro-2-fluorobenzene in anhydrous ether dropwise. The reaction initiation is indicated by heat evolution and the disappearance of the iodine color. Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.[5]

-

Carboxylation: Crush a significant excess of dry ice in a separate, dry beaker. Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with stirring.[5]

-

Work-up: Allow the excess dry ice to sublime. Slowly add aqueous HCl to the reaction mixture to protonate the carboxylate salt and dissolve the remaining magnesium salts.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-chloro-2-fluorobenzoic acid.

-

Purification: The crude product can be purified by recrystallization.

| Parameter | Pathway I (Oxidation) | Pathway II (Grignard) |

| Precursor | 2-Chloro-5-fluorotoluene | 1-Bromo-5-chloro-2-fluorobenzene |

| Key Reagents | KMnO₄, HCl | Mg, Dry Ice (CO₂), HCl |

| Primary Hazard | Strong oxidant, exothermic | Flammable ethers, moisture-sensitive |

| Byproducts | MnO₂ | Magnesium salts, coupling byproducts |

| Scalability | Generally high | High, requires strict process control |

The Final Step: Conversion to this compound

The conversion of the carboxylic acid intermediate to the acid chloride is a standard and highly efficient transformation. Thionyl chloride (SOCl₂) is the most common reagent for this purpose on an industrial scale.[2][8][9]

Mechanism of Chlorination with Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride is a nucleophilic acyl substitution.

-

The carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated and then attacks the carbonyl carbon.

-

This forms a tetrahedral intermediate which collapses, eliminating a chlorosulfite group.

-

This unstable group decomposes into sulfur dioxide (SO₂) gas and a chloride ion, driving the reaction to completion.[9][10]

The gaseous nature of the byproducts (SO₂ and HCl) makes this an irreversible and clean reaction, as they are easily removed from the reaction mixture.[9]

Caption: Chlorination of the carboxylic acid intermediate.

Experimental Protocol: Acyl Chloride Formation

Materials:

-

5-chloro-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of Dimethylformamide (DMF) (optional, but can accelerate the reaction)

-

An inert, high-boiling solvent (e.g., toluene) or neat thionyl chloride

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), charge the 5-chloro-2-fluorobenzoic acid.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents).[11] If desired, add a catalytic drop of DMF.

-

Reaction: Heat the mixture to reflux (typically around 70-80°C) for 2-4 hours.[11] The reaction is complete when gas evolution ceases.

-

Isolation: Cool the reaction mixture. Remove the excess thionyl chloride by distillation under reduced pressure.[11]

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation can be performed.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Boiling Point: 217-218 °C (lit.)[12]

-